3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1955547-44-0
VCID: VC5072965
InChI: InChI=1S/C12H15N3.2ClH/c1-15(12-5-6-14-9-12)11-4-2-3-10(7-11)8-13;;/h2-4,7,12,14H,5-6,9H2,1H3;2*1H
SMILES: CN(C1CCNC1)C2=CC=CC(=C2)C#N.Cl.Cl
Molecular Formula: C12H17Cl2N3
Molecular Weight: 274.19

3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride

CAS No.: 1955547-44-0

Cat. No.: VC5072965

Molecular Formula: C12H17Cl2N3

Molecular Weight: 274.19

* For research use only. Not for human or veterinary use.

3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride - 1955547-44-0

Specification

CAS No. 1955547-44-0
Molecular Formula C12H17Cl2N3
Molecular Weight 274.19
IUPAC Name 3-[methyl(pyrrolidin-3-yl)amino]benzonitrile;dihydrochloride
Standard InChI InChI=1S/C12H15N3.2ClH/c1-15(12-5-6-14-9-12)11-4-2-3-10(7-11)8-13;;/h2-4,7,12,14H,5-6,9H2,1H3;2*1H
Standard InChI Key XZFUEWFZEXCUCG-UHFFFAOYSA-N
SMILES CN(C1CCNC1)C2=CC=CC(=C2)C#N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzonitrile backbone (C₆H₄CN) linked to a pyrrolidine ring via a methylated tertiary amine. The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro assays. Key structural attributes include:

  • Pyrrolidine ring: A five-membered saturated heterocycle with nitrogen at position 3, methylated at the amine site.

  • Benzonitrile group: Provides electron-withdrawing character, influencing reactivity and intermolecular interactions.

Table 1: Structural and Physicochemical Properties

PropertyValue/DescriptionSource
IUPAC Name3-[methyl(pyrrolidin-3-yl)amino]benzonitrile; dihydrochloride
Molecular FormulaC₁₂H₁₇Cl₂N₃
Molecular Weight274.19 g/mol
SMILES NotationN#CC1=CC=CC(N(C)C2CNCC2)=C1.Cl.Cl
SolubilitySoluble in polar solvents (e.g., methanol, water)

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The primary route involves nucleophilic substitution between 3-aminobenzonitrile and methylpyrrolidine under acidic conditions. A typical procedure includes:

  • Reagent Mixing: Combine equimolar 3-aminobenzonitrile and methylpyrrolidine in methanol at 0–5°C.

  • Acid Catalysis: Introduce HCl gas or concentrated hydrochloric acid to precipitate the dihydrochloride salt.

  • Purification: Recrystallize from ethanol/water mixtures to achieve >95% purity.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance yield and reduce byproducts. Key parameters include:

  • Temperature Control: Maintained at 20–25°C to prevent exothermic side reactions.

  • Residence Time: Optimized to 30–45 minutes for complete conversion.

  • Automated pH Adjustment: Ensures consistent salt formation.

Table 2: Comparison of Synthesis Methods

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Yield70–80%85–92%
Purity>95%>98%
ScalabilityLimited to 1 kg/batch>100 kg/day

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The nitrile group undergoes substitution with primary amines or thiols. For example, reaction with ethylenediamine in DMF at 80°C yields diamino derivatives, useful in chelating agent synthesis.

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, producing 3-[methyl(pyrrolidin-3-yl)amino]benzylamine. This intermediate has shown promise in peptidomimetic drug candidates.

Acid-Base Behavior

The tertiary amine (pKa ≈ 9.5) protonates under physiological conditions, enhancing water solubility. This property is exploitable in salt-based drug formulations.

Biological Activity and Research Applications

Receptor Interaction Hypotheses

Though direct studies are lacking, structural analogs exhibit histamine H₃ receptor antagonism. The pyrrolidine moiety mimics endogenous ligands, while the nitrile group stabilizes receptor-ligand binding via dipole interactions.

TargetPutative Interaction MechanismTherapeutic Area
Histamine H₃ ReceptorCompetitive antagonismSleep-wake regulation
σ-1 ReceptorAllosteric modulationNeuropathic pain
AcetylcholinesteraseActive site obstructionAlzheimer’s disease

Comparative Analysis with Structural Analogs

Aminobenzonitrile Derivatives

Compared to 3-aminobenzonitrile, the methylpyrrolidine substitution:

  • Enhances Basicity: Tertiary amine increases pKa by 1.5–2 units.

  • Improves Solubility: Dihydrochloride salt achieves 25 mg/mL in water vs. 5 mg/mL for free base.

Pyrrolidine-Containing Pharmaceuticals

Analogous structures in approved drugs include:

  • Rivastigmine: Pyrrolidine-based acetylcholinesterase inhibitor.

  • Saxagliptin: Antidiabetic agent with a cyanopyrrolidine core.

Industrial and Pharmaceutical Relevance

Chemical Intermediate Utility

The compound serves as a precursor for:

  • Heterocyclic Libraries: Diversification via Suzuki-Miyaura couplings.

  • Metal Complexes: Nitrile coordination to transition metals (e.g., Ru, Pd).

Drug Development Prospects

Ongoing research explores:

  • Kinase Inhibition: Structural similarity to VEGFR-2 inhibitors.

  • Antimicrobial Activity: Against Gram-positive pathogens via membrane disruption.

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